molecular formula C11H10BrNO B13905486 8-Bromo-3-methoxy-6-methylquinoline

8-Bromo-3-methoxy-6-methylquinoline

Cat. No.: B13905486
M. Wt: 252.11 g/mol
InChI Key: FOENFPFBFALKBX-UHFFFAOYSA-N
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Description

8-Bromo-3-methoxy-6-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methoxy-6-methylquinoline typically involves the bromination of 3-methoxy-6-methylquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques like recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methoxy-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound .

Scientific Research Applications

8-Bromo-3-methoxy-6-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-methoxy-6-methylquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 8-Bromo-3-methylquinoline
  • 8-Bromo-6-methylquinoline

Uniqueness

8-Bromo-3-methoxy-6-methylquinoline is unique due to the presence of the methoxy group at the 3-position, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-3-methoxy-6-methylquinoline

InChI

InChI=1S/C11H10BrNO/c1-7-3-8-5-9(14-2)6-13-11(8)10(12)4-7/h3-6H,1-2H3

InChI Key

FOENFPFBFALKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)Br)OC

Origin of Product

United States

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